molecular formula C12H23FN2O2 B13073549 tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate

tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate

Cat. No.: B13073549
M. Wt: 246.32 g/mol
InChI Key: VAXTWLUDBUSXIE-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methylamino group attached to a piperidine ring. It is commonly used in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.

    Protection with tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed on the piperidine ring or the fluorine atom, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as sodium azide or potassium cyanide under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperidine or fluorine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.
  • Used as a probe in biochemical studies to understand enzyme-substrate interactions.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and pain management.
  • Used in the development of prodrugs and drug delivery systems.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the fluorine atom and the methylamino group in tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate imparts unique chemical and biological properties, making it distinct from other piperidine derivatives.
  • Its potential applications in medicinal chemistry and pharmaceutical research highlight its importance as a versatile compound.

Properties

Molecular Formula

C12H23FN2O2

Molecular Weight

246.32 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-(methylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-12(13,6-8-15)9-14-4/h14H,5-9H2,1-4H3

InChI Key

VAXTWLUDBUSXIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC)F

Origin of Product

United States

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